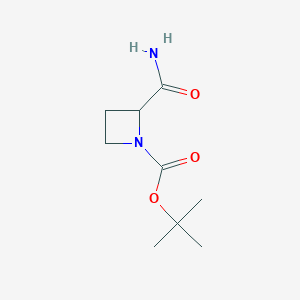

tert-Butyl 2-carbamoylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-carbamoylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEIKFCAPOYPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

Azetidine derivatives with a reactive group at the 2-position, such as 2-hydroxyazetidine or 2-aminoazetidine, are ideal starting materials. For example, 2-hydroxyazetidine can undergo Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA) or sodium bicarbonate.

Reaction Conditions

Challenges in Regioselectivity

Introducing the Boc group exclusively at the 1-position requires careful control of reaction conditions. Competing reactions at the 2-position (e.g., carbamate formation) can occur if steric hindrance is insufficient. Use of bulky bases or low temperatures mitigates this issue.

Oxidation and Functionalization at the 2-Position

After Boc protection, the 2-position must be functionalized to introduce the carbamoyl group. Two primary strategies emerge: oxidation to a ketone followed by reductive amination or direct substitution .

Oxidation of 2-Hydroxyazetidine Derivatives

Azetidines with a 2-hydroxy group can be oxidized to 2-ketoazetidine intermediates, which are then converted to carbamoyl derivatives.

Example Protocol

-

Oxidation : Treat Boc-protected 2-hydroxyazetidine with oxalyl chloride and dimethyl sulfoxide (DMSO) in DCM at −78°C (Swern oxidation).

-

Reductive Amination : React the resulting ketone with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol.

Data Table 1: Oxidation and Reductive Amination Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Oxidation | Oxalyl chloride, DMSO | DCM | −78°C | 75% |

| Reductive Amination | NH4OAc, NaBH3CN | MeOH | 25°C | 60% |

Direct Carbamoylation via Substitution

Azetidines with a leaving group (e.g., bromide) at the 2-position can undergo nucleophilic substitution with cyanide, followed by hydrolysis to the carbamoyl group.

Example Protocol

-

Substitution : Treat Boc-protected 2-bromoazetidine with potassium cyanide (KCN) in dimethylformamide (DMF) at 60°C.

-

Hydrolysis : React the nitrile intermediate with hydrogen peroxide (H2O2) in acidic conditions.

Challenges :

-

Competing elimination reactions may reduce yields.

-

Cyanide toxicity necessitates stringent safety protocols.

Alternative Routes via Intermediate Hydrolysis

Patents describing the synthesis of tert-butyl 3-azetidinone-1-carboxylate suggest adaptable methods for the 2-carbamoyl analog.

Hydrolysis of 2,2-Dimethoxyazetidine

Azetidines with 2,2-dimethoxy groups can be hydrolyzed to ketones, which are then functionalized.

Example Protocol (Adapted from CN111362852A)

-

Boc Protection : React 2,2-dimethoxyazetidine with Boc anhydride and TEA in DCM.

-

Acid Hydrolysis : Treat the product with aqueous citric acid in ethyl acetate to hydrolyze the dimethoxy group to a ketone.

-

Carbamoylation : Convert the ketone to carbamoyl via amidoxime formation and reduction.

Data Table 2: Hydrolysis and Carbamoylation

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc Protection | Boc anhydride, TEA | DCM | 25°C | 91% |

| Hydrolysis | Citric acid, H2O | Ethyl acetate | 40°C | 85% |

| Carbamoylation | NH2OH·HCl, NaBH4 | MeOH | 0°C | 70% |

Comparative Analysis of Methods

Efficiency and Scalability

-

Boc Protection + Oxidation : High efficiency but requires cryogenic conditions.

-

Direct Substitution : Moderate yields due to side reactions.

-

Dimethoxy Hydrolysis : Environmentally friendly but limited to specific precursors.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-carbamoylazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using common reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen chloride, sodium hydroxide, 4-methyl-morpholine, and Lawesson’s reagent . Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents like 1,4-dioxane, ethanol, and 1,2-dimethoxyethane .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The compound has been explored for its potential role as a building block in the synthesis of bioactive molecules. Its structure allows for the introduction of azetidine rings, which are often found in pharmacologically active compounds. For instance, derivatives of azetidine have been linked to various therapeutic activities, including anti-inflammatory and anti-cancer properties.

Case Study: Synthesis of Azetidine Derivatives

A study demonstrated the synthesis of several azetidine derivatives using tert-butyl 2-carbamoylazetidine-1-carboxylate as a starting material. These derivatives exhibited significant biological activity against cancer cell lines, indicating the compound's potential as a precursor in drug discovery efforts .

3.1 Synthesis of Functionalized Compounds

The compound serves as an important intermediate in the synthesis of various functionalized organic molecules. Its reactivity can be exploited to transform it into other useful derivatives through standard organic reactions such as nucleophilic substitutions and coupling reactions.

Case Study: Functional Group Transformation

In a recent study, this compound was subjected to nucleophilic attack by different amines, resulting in the formation of amide derivatives. These derivatives were further evaluated for their potential as enzyme inhibitors, demonstrating the compound's versatility in organic synthesis .

Safety and Handling Considerations

While exploring the applications of this compound, it is essential to consider safety protocols due to its chemical nature. The compound should be handled with care, using appropriate personal protective equipment (PPE) to prevent inhalation or skin contact .

Mechanism of Action

The mechanism of action of tert-Butyl 2-carbamoylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Parameters for Comparison

The following table summarizes critical differences between tert-Butyl 2-carbamoylazetidine-1-carboxylate and analogous compounds:

Structural and Functional Differences

Azetidine vs. Pyrrolidine Derivatives

- Ring Strain : The four-membered azetidine ring in the target compound introduces higher ring strain compared to five-membered pyrrolidine derivatives (e.g., tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate). This strain enhances reactivity but may reduce conformational flexibility .

- Hydrogen Bonding: The carbamoyl group (-CONH₂) in the target compound enables stronger hydrogen bonding compared to the cyano (-CN) or formyl (-CHO) groups in analogues, influencing solubility and target binding .

Substituent Position and Stereochemistry

- Stereochemistry : The (S)-enantiomer (CAS 105443-94-5) may exhibit distinct pharmacological properties compared to its (R)-counterpart or racemic mixtures, as enantiomers often differ in target affinity .

Functional Group Variations

- Carbamoyl vs. Cyano: The carbamoyl group’s hydrogen-bonding capacity contrasts with the cyano group’s electron-withdrawing nature, impacting reactivity in nucleophilic substitutions or cycloadditions .

- Formyl Group Utility : tert-Butyl 3-formylazetidine-1-carboxylate serves as a versatile aldehyde intermediate for condensation reactions, unlike the carbamoyl derivatives .

Biological Activity

Tert-butyl 2-carbamoylazetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl group attached to a carbamoylazetidine ring. This configuration may contribute to its biological activity by influencing solubility, stability, and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and neuroprotective effects.

1. Anti-inflammatory Activity

Studies have demonstrated that compounds similar to this compound possess significant anti-inflammatory properties. For instance, derivatives of carbamate compounds have shown inhibition of pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

| Compound | Percentage Inhibition | Time Frame |

|---|---|---|

| 4a | 54.239% | 9-12 hours |

| 4i | 39.021% | 9-12 hours |

These findings indicate that the compound may modulate inflammatory pathways, making it a candidate for further investigation in therapeutic contexts.

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored through its interaction with amyloid beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro studies suggest that related compounds can inhibit Aβ aggregation and reduce oxidative stress in neuronal cells .

The mechanisms by which this compound exerts its effects may include:

- Inhibition of Enzymes : Similar compounds have been shown to act as inhibitors of acetylcholinesterase and β-secretase, enzymes involved in the breakdown and aggregation of Aβ peptides .

- Reduction of Cytokine Production : The compound may reduce the production of inflammatory cytokines such as TNF-α and IL-6 in astrocytic cultures when challenged with Aβ peptides, indicating a protective mechanism against neuroinflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-carbamoylazetidine-1-carboxylate, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via carbamate protection of azetidine derivatives. Key steps include:

- Use of tert-butoxycarbonyl (Boc) groups to protect the azetidine nitrogen under anhydrous conditions (e.g., Boc-anhydride in dichloromethane) .

- Post-synthesis purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the product with ≥95% purity .

- Analytical validation using LC-MS and ¹H/¹³C NMR to confirm the absence of residual solvents or unreacted intermediates .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile byproducts (e.g., carbon monoxide or nitrogen oxides) .

- Fire Safety : Use dry chemical extinguishers or alcohol-resistant foam; avoid water due to potential reactivity with carbamate groups .

- Waste Management : Segregate chemical waste and dispose via certified hazardous waste contractors to prevent environmental contamination .

Q. How can structural characterization of this compound resolve ambiguities in hydrogen-bonding interactions?

- Methodological Answer :

- Perform X-ray crystallography to map hydrogen-bonding networks (e.g., N–H···O=C interactions between carbamoyl and carboxylate groups) .

- Compare experimental IR spectra (amide I/II bands) with computational simulations (DFT at B3LYP/6-31G* level) to validate bond angles and torsional strain in the azetidine ring .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in derivatives of this compound?

- Methodological Answer :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during azetidine functionalization to enforce stereocontrol .

- Screen solvent polarity (e.g., THF vs. DMF) and temperature (-20°C vs. reflux) to assess their impact on enantiomeric excess (ee) via chiral HPLC .

- Data Analysis : Apply multivariate statistical models (e.g., PCA) to correlate reaction parameters with ee outcomes .

Q. What strategies resolve contradictions in solubility data for this compound across studies?

- Methodological Answer :

- Re-evaluate solvent systems using Hansen solubility parameters (δD, δP, δH) to identify outliers in literature .

- Conduct parallel experiments under controlled humidity (e.g., <10% RH) to exclude hygroscopic effects on solubility measurements .

- Publish raw datasets (e.g., via Zenodo) to enable meta-analyses and identify systemic biases .

Q. How can computational models predict the metabolic stability of this compound in drug discovery?

- Methodological Answer :

- Perform in silico ADMET profiling using software like Schrödinger’s QikProp to estimate metabolic half-life (t₁/₂) and cytochrome P450 interactions .

- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor) and compare degradation rates .

- Advanced Tip : Integrate molecular dynamics simulations to assess Boc-group hydrolysis kinetics under physiological pH .

Theoretical and Methodological Guidance

- Linking to Conceptual Frameworks : Anchor synthesis or stability studies to carbamate reactivity principles (e.g., Baldwin’s rules for ring closure) .

- Contradiction Analysis : Use Bayesian statistics to weigh conflicting data against experimental reproducibility metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.